molecular formula C20H12Br3NO2S B12698529 10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)- CAS No. 136776-26-6

10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)-

Cat. No.: B12698529
CAS No.: 136776-26-6
M. Wt: 570.1 g/mol
InChI Key: USEVHDSTHVJRQX-UHFFFAOYSA-N
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Description

10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)-: is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse chemical and biological properties. Phenothiazine derivatives are known for their applications in pharmaceuticals, particularly as antipsychotic and antihistaminic agents . The addition of the 2,4,6-tribromophenoxyacetyl group to the phenothiazine core introduces unique chemical properties that can be exploited in various scientific and industrial applications.

Preparation Methods

The synthesis of 10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)- typically involves the acylation of phenothiazine with 2,4,6-tribromophenoxyacetyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like toluene . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)-: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)-: has several scientific research applications:

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)- involves its interaction with various molecular targets and pathways. The phenothiazine core can interact with neurotransmitter receptors, such as dopamine and serotonin receptors, leading to its antipsychotic effects. Additionally, the compound can inhibit certain enzymes and modulate cellular signaling pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)-: can be compared with other phenothiazine derivatives, such as:

The uniqueness of 10H-Phenothiazine, 10-((2,4,6-tribromophenoxy)acetyl)-

Properties

CAS No.

136776-26-6

Molecular Formula

C20H12Br3NO2S

Molecular Weight

570.1 g/mol

IUPAC Name

1-phenothiazin-10-yl-2-(2,4,6-tribromophenoxy)ethanone

InChI

InChI=1S/C20H12Br3NO2S/c21-12-9-13(22)20(14(23)10-12)26-11-19(25)24-15-5-1-3-7-17(15)27-18-8-4-2-6-16(18)24/h1-10H,11H2

InChI Key

USEVHDSTHVJRQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)COC4=C(C=C(C=C4Br)Br)Br

Origin of Product

United States

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